Cyproterone acetate-d3

Description

BenchChem offers high-quality Cyproterone acetate-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyproterone acetate-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

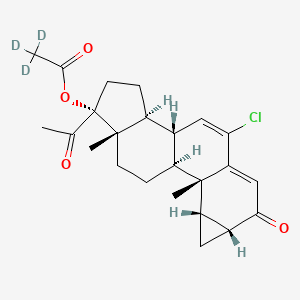

Structure

3D Structure

Properties

Molecular Formula |

C24H29ClO4 |

|---|---|

Molecular Weight |

420.0 g/mol |

IUPAC Name |

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2D3 |

InChI Key |

UWFYSQMTEOIJJG-JQTROKFWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyproterone Acetate-d3 for Researchers and Drug Development Professionals

Core Compound Overview

Cyproterone acetate-d3 is the deuterium-labeled analogue of cyproterone acetate. It serves as a high-purity internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of quantification by mass spectrometry and liquid chromatography.[1] The stable isotope label allows for its differentiation from the unlabeled parent compound, cyproterone acetate, in biological matrices.

Cyproterone acetate itself is a synthetic steroidal antiandrogen and progestin.[2] It is utilized in the treatment of a variety of androgen-dependent conditions, including prostate cancer, acne, and hirsutism.[2][3] Its therapeutic effects are mediated through its interaction with androgen and progesterone receptors.

This guide provides a comprehensive technical overview of Cyproterone acetate-d3, including its chemical and physical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its use as an analytical standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cyproterone acetate-d3 is presented in the table below.

| Property | Value |

| Chemical Formula | C24H26D3ClO4 |

| Molecular Weight | 419.96 g/mol |

| CAS Number | 2376035-90-2 (d3 labeled) |

| Synonyms | (1β,2β)-17-(Acetyloxy)-6-chloro-1,2-dihydro-3'H-cyclopropa[4][5]pregna-1,4,6-triene-3,20-dione-d3; 1,2α-Methylene-6-chloro-pregna-4,6-diene-3,20-dione 17α-Acetate-d3 |

| Appearance | Neat |

| Storage Conditions | Please refer to the Certificate of Analysis for specific storage recommendations. |

Mechanism of Action of Cyproterone Acetate

The biological effects of cyproterone acetate are primarily attributed to its potent antiandrogenic and progestogenic activities. As Cyproterone acetate-d3 is chemically identical to the parent compound, its biological activity is presumed to be the same, though it is not intended for therapeutic use.

Antiandrogenic Activity

Cyproterone acetate competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[3][6] This antagonism prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes. This mechanism is central to its efficacy in treating androgen-dependent conditions.

Progestogenic and Antigonadotropic Effects

Cyproterone acetate also acts as a progesterone receptor (PR) agonist.[6] Activation of the PR in the pituitary gland leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis. This results in reduced secretion of luteinizing hormone (LH), which in turn decreases the production of testosterone in the testes.

The following diagram illustrates the signaling pathways through which cyproterone acetate exerts its antiandrogenic and progestogenic effects.

Experimental Protocols: Use as an Internal Standard

The primary application of Cyproterone acetate-d3 is as an internal standard for the quantitative analysis of cyproterone acetate in biological samples by LC-MS/MS. The following provides a general experimental protocol. Researchers should optimize these parameters for their specific instrumentation and experimental conditions.

Sample Preparation (Human Plasma)

-

Thawing: Thaw frozen human plasma samples at room temperature.

-

Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of Cyproterone acetate-d3 solution (e.g., in methanol) to each plasma sample. The final concentration should be within the linear range of the assay.

-

Protein Precipitation: Add 600 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to each sample.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

-

Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

The following table provides example LC-MS/MS parameters for the analysis of cyproterone acetate and its deuterated internal standard.

| Parameter | Example Value |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Cyproterone acetate) | Q1: 417.2 -> Q3: 357.2 |

| MRM Transition (Cyproterone acetate-d3) | Q1: 420.2 -> Q3: 360.2 |

| Collision Energy | Optimize for specific instrument |

| Dwell Time | 100 ms |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both cyproterone acetate and Cyproterone acetate-d3.

-

Ratio Calculation: Calculate the peak area ratio of the analyte (cyproterone acetate) to the internal standard (Cyproterone acetate-d3) for each sample and calibration standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Quantification: Determine the concentration of cyproterone acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for a typical quantitative analysis using Cyproterone acetate-d3 as an internal standard.

Conclusion

Cyproterone acetate-d3 is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of cyproterone acetate. Its use as an internal standard significantly improves the accuracy and reliability of analytical methods. A thorough understanding of the parent compound's mechanism of action provides a crucial context for its application in pharmacokinetic and metabolic studies. The experimental protocols and workflows detailed in this guide offer a solid foundation for the implementation of robust and reproducible analytical methodologies.

References

Cyproterone acetate-d3 chemical properties

An In-depth Technical Guide to the Chemical Properties of Cyproterone Acetate-d3

For researchers, scientists, and professionals in drug development, a precise understanding of isotopically labeled compounds is paramount for robust analytical and metabolic studies. This guide provides a comprehensive overview of the chemical properties of Cyproterone acetate-d3, a deuterated analog of the potent antiandrogen and progestin, Cyproterone acetate. This document details its chemical and physical characteristics, its primary application as an internal standard, the metabolic pathways of its parent compound, and a generalized experimental workflow for its use.

Core Chemical Properties

Cyproterone acetate-d3 is a synthetic steroid and a deuterated form of Cyproterone acetate.[1][2] The incorporation of deuterium atoms provides a stable isotopic label, making it an invaluable tool in quantitative analyses where it serves as an internal standard to enhance the accuracy of mass spectrometry and liquid chromatography methods.[1][3]

Table 1: Chemical Properties of Cyproterone Acetate-d3 and its Parent Compound

| Property | Cyproterone Acetate-d3 | Cyproterone Acetate (Unlabeled) |

| Molecular Formula | C₂₄H₂₆D₃ClO₄[4][5] | C₂₄H₂₉ClO₄[6][7][8] |

| Molecular Weight | 419.96 g/mol [4][5][9][10] | 416.9 g/mol [6] |

| CAS Number | 427-51-0 (Unlabeled)[5][9] | 427-51-0[8][11] |

| Synonyms | CPA-d3, Androcur-d3[10] | CPA, Androcur, Cyprostat[6][12] |

| Primary Application | Internal standard for analytical and pharmacokinetic research.[1] | Antiandrogen and progestin medication.[12][13] |

Physical and Experimental Properties of Cyproterone Acetate

The physical properties of the deuterated form are not extensively documented, as it is primarily used in analytical applications rather than for its direct physiological effects. However, the properties of the unlabeled Cyproterone acetate provide a crucial reference.

Table 2: Physical and Experimental Properties of Cyproterone Acetate

| Property | Value |

| Form | Crystals from diisopropyl ether.[6] |

| Melting Point | 200-201 °C[6] |

| Solubility | Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol.[6] |

| Bioavailability | Almost complete (88% of dose) following oral administration.[6] |

| Protein Binding | Almost exclusively bound to plasma albumin (about 93%).[6][13] |

| Metabolism | Primarily hepatic, metabolized by the CYP3A4 enzyme.[12][13] |

| Elimination Half-Life | 1.6–4.3 days (Oral)[13] |

| Excretion | Approximately 60% in bile and 33% through the kidneys.[6] |

Mechanism of Action and Metabolic Pathways

Cyproterone acetate exerts its effects through a dual mechanism.[14] Firstly, it acts as a competitive antagonist at the androgen receptor (AR), blocking the binding of androgens like testosterone and dihydrotestosterone.[12][15] Secondly, its progestogenic activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, inhibiting the release of luteinizing hormone (LH) and subsequently reducing testicular testosterone production.[6][12][14]

The primary metabolite of Cyproterone acetate is 15β-hydroxycyproterone acetate, formed via the action of the cytochrome P450 enzyme CYP3A4.[12] This metabolite retains antiandrogenic activity.[12]

Caption: Mechanism of action of Cyproterone acetate.

Experimental Protocols: Use as an Internal Standard

Cyproterone acetate-d3 is predominantly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Cyproterone acetate in biological matrices.[1]

Detailed Methodology for Quantification of Cyproterone Acetate using Cyproterone Acetate-d3:

-

Sample Preparation:

-

A known concentration of Cyproterone acetate-d3 is spiked into the biological sample (e.g., plasma, serum, tissue homogenate) and the calibration standards.

-

Proteins are precipitated from the sample, typically using a solvent like acetonitrile or methanol.

-

The sample is centrifuged, and the supernatant is collected.

-

A liquid-liquid extraction or solid-phase extraction (SPE) may be performed to further purify the sample and concentrate the analyte.

-

-

Chromatographic Separation (LC):

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A suitable column (e.g., C18) is used to separate Cyproterone acetate and Cyproterone acetate-d3 from other matrix components.

-

A mobile phase gradient (e.g., a mixture of water with a modifier like formic acid and an organic solvent like acetonitrile) is employed to elute the compounds.

-

-

Mass Spectrometric Detection (MS):

-

The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole (QqQ) instrument.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both Cyproterone acetate and Cyproterone acetate-d3. The difference in mass due to the deuterium labeling allows for their distinct detection.

-

-

Data Analysis:

-

The peak areas for both the analyte (Cyproterone acetate) and the internal standard (Cyproterone acetate-d3) are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

The concentration of Cyproterone acetate in the unknown samples is then calculated from this calibration curve. The use of the internal standard corrects for variations in sample preparation, injection volume, and instrument response.

-

Caption: Workflow for using Cyproterone acetate-d3 as an internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. Cyproterone Acetate-d3 (Major) | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. Cyproterone acetate | 427-51-0 | FC20764 | Biosynth [biosynth.com]

- 9. Cyproterone Acetate-13C2D3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. Cyproterone Acetate-d3 (Major) | CymitQuimica [cymitquimica.com]

- 11. Cyproterone Acetate-13C2,d3 (Major) | CymitQuimica [cymitquimica.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Cyproterone acetate - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]

- 15. selleckchem.com [selleckchem.com]

In-Depth Technical Guide to Cyproterone Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyproterone acetate-d3, a deuterated analog of the synthetic steroidal antiandrogen and progestin, Cyproterone acetate. This document details its chemical properties, synthesis, mechanism of action, and applications in research, with a focus on its use as an internal standard in analytical and pharmacokinetic studies.

Chemical and Physical Properties

Cyproterone acetate-d3 is a stable isotope-labeled version of Cyproterone acetate, designed for use in quantitative analysis where it serves as an internal standard to improve the accuracy of mass spectrometry and liquid chromatography methods.[1][2] The CAS number for Cyproterone acetate-d3 is 2376035-90-2 .[3][4][5] The unlabeled form, Cyproterone acetate, has the CAS number 427-51-0 .[6][7][8][9]

Below is a summary of the key chemical and physical properties:

| Property | Cyproterone acetate-d3 | Cyproterone acetate |

| CAS Number | 2376035-90-2[3][4][5] | 427-51-0[6][7][9] |

| Molecular Formula | C₂₄H₂₆D₃ClO₄[4] | C₂₄H₂₉ClO₄ |

| Molecular Weight | 419.96 g/mol [4][6] | 416.9 g/mol |

| Synonyms | (1β,2β)-17-(Acetyloxy)-6-chloro-1,2-dihydro-3′H-cyclopropa[10][11]pregna-1,4,6-triene-3,20-dione-d3[6] | Androcur, Cyprostat |

| Appearance | White to off-white solid | Crystals |

| Solubility | Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol. | Practically insoluble in water, very soluble in methylene chloride, freely soluble in acetone, soluble in methanol, sparingly soluble in anhydrous ethanol.[12] |

Synthesis

The synthesis of Cyproterone acetate involves a multi-step chemical process starting from 17α-hydroxyprogesterone acetate.[9] A chemo-biocatalytic continuous-flow asymmetric synthesis has also been reported, offering an efficient and environmentally compatible method.[13][14] This process involves key steps such as Δ1-dehydrogenation, Mukaiyama hydration, and Corey-Chaykovsky cyclopropanation to construct the core steroidal structure.[13][14]

The synthesis of Cyproterone acetate-d3 is not explicitly detailed in publicly available literature. However, it is reasonably inferred that the deuterated form is prepared by using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, in the final acetylation step of the Cyproterone synthesis.

Mechanism of Action

Cyproterone acetate exerts its biological effects through multiple mechanisms, primarily as a potent antiandrogen and a progestin.[9]

-

Antiandrogenic Activity : It acts as a competitive antagonist of the androgen receptor (AR), with an IC50 of 7.1 nM, thereby blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[15] This prevents the activation of androgen-responsive genes.

-

Progestogenic and Antigonadotropic Activity : By activating the progesterone receptor, it exerts a negative feedback effect on the hypothalamus and pituitary gland, leading to reduced secretion of luteinizing hormone (LH).[16] This, in turn, suppresses the production of testicular testosterone.

-

Glucocorticoid Receptor Binding : Cyproterone acetate can also bind to the glucocorticoid receptor (GR), acting as a competitive antagonist.[17]

Pro-apoptotic Signaling Pathway in Prostate Cancer

In androgen-independent prostate cancer cells, Cyproterone acetate has been shown to enhance TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[10][11] This effect is mediated through the upregulation of Death Receptor 5 (DR5). The proposed signaling pathway is as follows:

This pathway highlights a novel, androgen receptor-independent mechanism of action for Cyproterone acetate, suggesting its potential therapeutic application in castration-resistant prostate cancer.[11]

Quantitative Data

The following tables summarize key quantitative data for Cyproterone acetate.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Parameter | Value | Species |

| Androgen Receptor (AR) | Cyproterone acetate | IC₅₀ | 7.1 nM[15] | - |

| Androgen Receptor (AR) | Dihydrotestosterone | IC₅₀ | 3 nM[18] | Rat |

| Androgen Receptor (AR) | Cyproterone acetate | IC₅₀ | 24 nM[18] | Rat |

| Progesterone Receptor (PgR) | ³H-Cyproterone acetate | K_d | 5.2 x 10⁻⁹ M[1] | Human |

| Progesterone Receptor (PgR) | ³H-Progesterone | K_d | 6.0 x 10⁻⁹ M[1] | Human |

| Glucocorticoid Receptor (GR) | Cyproterone acetate | K_d | 15-70 nM[17] | - |

| Glucocorticoid Receptor (GR) | Cyproterone acetate | K_i | 10-30 nM[17] | Rat |

Table 2: Pharmacokinetic Parameters (Oral Administration)

| Parameter | Value | Species |

| Bioavailability | ~88%[19] | Human |

| Elimination Half-life | 1.6 - 4.3 days[9][18] | Human |

| Time to Maximum Plasma Concentration (T_max) | ~4 hours[20] | Human |

| Protein Binding (to albumin) | ~93%[9][18] | Human |

| Total Clearance | 3.5 ± 1.5 mL/min/kg[19] | Human |

Experimental Protocols

Cyproterone acetate-d3 is primarily used as an internal standard for the quantification of Cyproterone acetate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][21]

General Workflow for Quantification of Cyproterone Acetate in Human Plasma using LC-MS/MS

The following diagram outlines a typical workflow for a bioanalytical method using Cyproterone acetate-d3.

Key Methodological Considerations

-

Internal Standard: Cyproterone acetate-d3 is added to plasma samples and calibration standards at a known concentration. Its chemically similar nature to the analyte ensures that it behaves similarly during sample preparation and analysis, thus compensating for variations in extraction recovery and matrix effects.

-

Extraction: Liquid-liquid extraction or solid-phase extraction is commonly employed to isolate the analyte and internal standard from the plasma matrix.

-

Chromatography: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate Cyproterone acetate and its deuterated internal standard from other plasma components.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for detection and quantification. Atmospheric pressure photoionization (APPI) is a suitable ionization technique.[22] The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.

-

Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of Cyproterone acetate in the unknown samples is then determined from this curve. Linearity is typically achieved in the ng/mL range.[22]

This technical guide provides a foundational understanding of Cyproterone acetate-d3 for research and drug development professionals. Its well-characterized properties and mechanism of action, coupled with its utility as an internal standard, make it an invaluable tool in the analytical and pharmacological investigation of Cyproterone acetate.

References

- 1. 3H-cyproterone acetate: binding characteristics to human uterine progestagen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Cyproterone Acetate-d3 | 2376035-90-2 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. clearsynth.com [clearsynth.com]

- 8. scbt.com [scbt.com]

- 9. Cyproterone acetate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Cyproterone acetate enhances TRAIL-induced androgen-independent prostate cancer cell apoptosis via up-regulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clearsynth.com [clearsynth.com]

- 13. Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]

- 17. Glucocorticoid receptor antagonism by cyproterone acetate and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]

- 19. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Bioavailability and pharmacokinetics of cyproterone acetate after oral administration of 2.0 mg cyproterone acetate in combination with 50 micrograms ethinyloestradiol to 6 young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight of Cyproterone Acetate-d3

This technical guide provides a comprehensive overview of the molecular weight of Cyproterone acetate-d3, its determination, and its application in scientific research. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction to Cyproterone Acetate and its Deuterated Analog

Cyproterone acetate is a synthetic steroidal antiandrogen and progestin. It acts as a competitive antagonist at the androgen receptor (AR), inhibiting the effects of androgens like testosterone.[1][2] This mechanism of action makes it useful in the treatment of androgen-dependent conditions.

For advanced analytical and pharmacokinetic studies, a stable isotope-labeled version, Cyproterone acetate-d3, is employed.[3] Deuterium (D), an isotope of hydrogen, is incorporated into the molecule. This labeling results in a compound that is chemically identical to the parent drug in its biological activity but has a higher mass. This mass difference is the key to its utility in quantitative analysis.

Molecular Weight and Chemical Formula

The incorporation of three deuterium atoms into the Cyproterone acetate structure results in a predictable increase in its molecular weight. The fundamental properties of both the unlabeled and deuterated compounds are summarized below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Cyproterone Acetate | C₂₄H₂₉ClO₄[4][5][6] | 416.94[1][2][5][6] |

| Cyproterone Acetate-d3 | C₂₄H₂₆D₃ClO₄[3][7][8] | 419.96[3][7][8][9] |

Experimental Determination of Molecular Weight

The molecular weight of Cyproterone acetate-d3 and its parent compound is most accurately determined using mass spectrometry (MS). This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination.

Experimental Protocol: Mass Spectrometry Analysis

A typical experimental protocol for determining the molecular weight of Cyproterone acetate-d3 involves the following steps:

-

Sample Preparation: A solution of Cyproterone acetate-d3 is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system for separation from any impurities.

-

Ionization: The molecules are ionized. Electrospray ionization (ESI) is a common technique for molecules of this type. In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed. The peak corresponding to the molecular ion (e.g., [M+H]⁺) is identified to confirm the molecular weight. For Cyproterone acetate-d3, this would be expected at approximately m/z 420.97.

Experimental Workflow Diagram

Caption: Workflow for molecular weight determination via mass spectrometry.

Application in Quantitative Analysis

The primary application of Cyproterone acetate-d3 is as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This method, known as isotope dilution mass spectrometry, is the gold standard for accurate quantification of drugs in complex biological matrices like plasma or urine.

Methodology:

-

A known amount of the deuterated internal standard (Cyproterone acetate-d3) is added to the biological sample containing an unknown amount of the parent drug (Cyproterone acetate).

-

The sample is processed (e.g., protein precipitation, liquid-liquid extraction) to remove interferences. During this process, any loss of analyte will be mirrored by a proportional loss of the internal standard.

-

The extract is analyzed by LC-MS. The parent drug and the deuterated standard co-elute from the LC column but are distinguished by the mass spectrometer due to their mass difference.

-

The ratio of the MS signal response of the parent drug to the internal standard is calculated. This ratio is then used to determine the concentration of the parent drug in the original sample by comparing it to a calibration curve.

Caption: Logical workflow for quantitative analysis using a deuterated internal standard.

Mechanism of Action: Androgen Receptor Signaling

Cyproterone acetate exerts its biological effects by interacting with the androgen receptor (AR) signaling pathway. In normal physiology, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event causes a conformational change, dissociation of heat shock proteins (HSPs), dimerization, and translocation of the AR complex into the nucleus. Inside the nucleus, the complex binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes.

Cyproterone acetate acts as a competitive antagonist. It binds to the same site on the AR as endogenous androgens.[1] However, this binding does not induce the correct conformational change required for full receptor activation. It prevents the translocation of the receptor to the nucleus and its binding to DNA, thereby blocking the transcription of androgen-dependent genes.

Caption: Signaling pathway showing competitive antagonism of the Androgen Receptor by Cyproterone Acetate.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Cyproterone acetate | Androgen Receptor | TargetMol [targetmol.com]

- 3. veeprho.com [veeprho.com]

- 4. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cyproterone acetate [drugcentral.org]

- 6. Cyproterone acetate | 427-51-0 [chemicalbook.com]

- 7. Cyproterone Acetate-13C2D3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. Cyproterone Acetate-d3 (Major) | LGC Standards [lgcstandards.com]

- 9. Cyproterone Acetate D3 | CAS No: NA [aquigenbio.com]

An In-depth Technical Guide to the Purity and Characterization of Cyproterone Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity, identity, and stability of Cyproterone acetate-d3. This deuterated analog of Cyproterone acetate serves as a critical internal standard in pharmacokinetic and metabolic studies, necessitating a thorough understanding of its chemical characteristics. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to support researchers in the accurate quantification and analysis of this compound.

Physicochemical Properties and Specifications

Cyproterone acetate-d3 is a synthetic steroid and a deuterated form of Cyproterone acetate, an anti-androgen and progestogen. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent drug in biological matrices.

Table 1: General Physicochemical Properties of Cyproterone acetate-d3

| Property | Value |

| Chemical Name | [(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate |

| Molecular Formula | C₂₄H₂₆D₃ClO₄ |

| Molecular Weight | 419.96 g/mol |

| CAS Number | 2376035-90-2 |

| Appearance | White to light yellow solid[1] |

| Solubility | Slightly soluble in Chloroform and Methanol[1] |

Table 2: Typical Quality Specifications for Cyproterone acetate-d3

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC/UPLC |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Residual Solvents | To be determined based on synthesis | GC-HS |

Experimental Protocols for Characterization and Purity Assessment

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the chemical purity of Cyproterone acetate-d3 and for separating it from any potential impurities or degradation products. The following method is adapted from established protocols for the non-deuterated Cyproterone acetate.

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity determination of Cyproterone acetate-d3.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water in a ratio of 80:20 (v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 281 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Accurately weigh and dissolve Cyproterone acetate-d3 in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 10-50 µg/mL).

-

Sample Preparation: Prepare the sample in the same manner as the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and structure of Cyproterone acetate-d3, as well as for determining its isotopic enrichment.

Experimental Workflow for Mass Spectrometry Analysis

References

In-Depth Technical Guide to Cyproterone Acetate-d3

For researchers, scientists, and professionals in drug development, this guide provides comprehensive technical information on Cyproterone acetate-d3, a deuterated analog of Cyproterone acetate. This document details supplier information, physicochemical properties, and insights into its synthesis and quality control. Furthermore, it elucidates the mechanism of action of the parent compound, Cyproterone acetate, a potent anti-androgen and progestogen.

Supplier and Product Information

Cyproterone acetate-d3 is available from several specialized chemical suppliers. The following table summarizes key information from various sources to aid in procurement and research planning.

| Supplier/Manufacturer | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Daicel Pharma Standards | Cyproterone Acetate-13C2D3 | DCTI-A-177 | C24H26D3ClO4 | 419.96 | 427-51-0 (Unlabelled) | Leading pharmaceutical impurities manufacturer. |

| Veeprho Life Sciences | Cyproterone Acetate-D3 | DVE00445 | C24H26D3ClO4 | 419.96 | N/A | Used as an internal standard in analytical and pharmacokinetic research. |

| MedchemExpress | Cyproterone acetate-d3 | HY-13633S | C24H26D3ClO4 | 419.96 | 2376035-90-2 | Deuterium labeled Cyproterone acetate. |

| Clearsynth | Cyproterone Acetate - 13C2 D3 | CS-T-63099 | C2213C2H26D3ClO4 | 421.94 | 427-51-0(Unlabelled) | Accompanied by a Certificate of Analysis. |

| Aquigen Bio Sciences | Cyproterone Acetate D3 | AQ-C0036D1 | C24H26D3ClO4 | 419.96 | NA | High-quality reference standard. |

| Clinivex | Cyproterone Acetate-13C2,d3 | N/A | N/A | N/A | N/A | For research and development purposes only. |

Physicochemical Properties

The deuterated form of Cyproterone acetate shares a similar chemical structure with the parent compound, with the key difference being the substitution of three hydrogen atoms with deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays.

| Property | Value |

| Molecular Formula | C24H26D3ClO4 |

| Molecular Weight | 419.96 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, Chloroform |

| Storage | Store at -20°C for long-term stability. |

Experimental Protocols

Representative Synthesis of Cyproterone Acetate

The key stages of the synthesis are:

-

Enzymatic Dehydrogenation: An engineered 3-ketosteroid-Δ1-dehydrogenase is used to introduce a C1-C2 double bond in the A ring of the steroid scaffold.[1][2]

-

Stereoselective Hydration: A cobalt-catalyzed Mukaiyama hydration establishes the critical C17α-hydroxyl group with high stereoselectivity.[1][2]

-

Cyclopropanation: A rapid, flow-based Corey-Chaykovsky reaction builds the cyclopropyl ring fused to the A ring.[1][2]

Quality Control Methodology

The quality and purity of Cyproterone acetate-d3 are critical for its application as an internal standard. A typical quality control workflow involves a combination of chromatographic and mass spectrometric techniques to confirm its identity and quantify its purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for the analysis of Cyproterone acetate and its deuterated analog.

-

Sample Preparation: Plasma samples containing Cyproterone acetate are subjected to protein precipitation followed by liquid-liquid extraction to isolate the analyte.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column, to separate Cyproterone acetate from other matrix components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both Cyproterone acetate and its deuterated internal standard.

-

Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and accurately quantify the concentration of Cyproterone acetate in the sample.

Mechanism of Action: Androgen Receptor Antagonism

Cyproterone acetate exerts its primary pharmacological effects as a potent competitive antagonist of the androgen receptor (AR).[3][4][5][6] Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the development and maintenance of male characteristics and can also promote the growth of androgen-sensitive tissues, including the prostate gland.

The mechanism of action involves several key steps:

-

Androgen Receptor Binding: In the absence of an antagonist, androgens bind to the AR in the cytoplasm of target cells.

-

Conformational Change and Nuclear Translocation: Upon androgen binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes that regulate cell growth, proliferation, and differentiation.

-

Inhibition by Cyproterone Acetate: Cyproterone acetate competes with androgens for binding to the AR.[3][4][5][6] By occupying the ligand-binding domain of the AR, it prevents the binding of androgens and the subsequent cascade of events, thereby inhibiting androgen-mediated gene transcription.

Additionally, Cyproterone acetate exhibits progestogenic activity, which leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis. This results in reduced secretion of luteinizing hormone (LH) and subsequently, decreased testicular production of testosterone.[4][5][6]

References

- 1. Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]

- 5. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Safety Data Sheet: Cyproterone Acetate-d3 - A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Cyproterone acetate-d3. Given that Cyproterone acetate-d3 is an isotopically labeled variant of Cyproterone acetate, its chemical and toxicological properties are considered to be nearly identical. The data presented herein is primarily based on the safety data sheets (SDS) of the non-deuterated Cyproterone acetate, a well-documented compound. This guide is intended to provide essential safety information for handling this compound in a laboratory or research setting.

Section 1: Chemical and Physical Properties

Cyproterone acetate-d3 is a synthetic steroidal antiandrogen and progestin.[1][2] The deuterated form is commonly used as an internal standard in analytical and pharmacokinetic research.[3]

| Property | Value | Source |

| Chemical Name | (2aR,3aS,3bS,3cS,5aS,6R,8aS,8bR)-6-Acetyl-10-chloro-3b,5a- dimethyl-2-oxo-2,2a,3,3a,3b,3c,4,5,5a,6,7,8,8a,8b- tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-6-yl acetate-d3 | [4] |

| Molecular Formula | C24H26D3ClO4 | [4][5][6] |

| Molecular Weight | 419.96 g/mol | [1][6][7] |

| CAS Number (Unlabeled) | 427-51-0 | [7][8] |

| Appearance | White crystalline powder | [9] |

| Solubility | Soluble in Acetonitrile. Does not mix with water. | [7][9] |

| Storage | Store at 2-8°C. Keep in a dark, dry, and well-ventilated place. | [7][9][10] |

Section 2: Hazard Identification and Toxicological Data

Cyproterone acetate is classified as a hazardous substance.[9] It is suspected of causing cancer and may damage fertility or the unborn child.[11][12] It may also cause harm to breast-fed children and may cause damage to organs through prolonged or repeated exposure.[11][13]

Acute Toxicity Data (for Cyproterone Acetate)

| Route of Administration | Species | Dose (LD50) | Source |

| Oral | Rat | >5000 mg/kg | [9] |

| Oral | Mouse | >5000 mg/kg | [9] |

| Intraperitoneal | Rat | 565 mg/kg | [9] |

| Subcutaneous | Rat | >5000 mg/kg | [9] |

| Subcutaneous | Mouse | >5000 mg/kg | [9] |

Health Hazards:

-

Carcinogenicity: Suspected of causing cancer (Category 2).[11][12][14]

-

Reproductive Toxicity: May damage fertility or the unborn child (Category 1A/1B).[11][12][14] May cause harm to breast-fed children.[11][13]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure (Category 2).[11][14]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[11][15]

Environmental Hazards:

Section 3: Experimental Protocols and Handling

While specific experimental protocols are not detailed in safety data sheets, the toxicological data is derived from standardized tests. For instance, acute toxicity is typically determined using methods like the OECD Guidelines for the Testing of Chemicals.

Safe Handling Workflow

The following diagram outlines the recommended workflow for safely handling Cyproterone acetate-d3 in a laboratory setting.

Caption: Recommended workflow for the safe handling of Cyproterone acetate-d3.

Section 4: Personal Protective Equipment (PPE) and Emergency Procedures

The potential health hazards associated with Cyproterone acetate-d3 necessitate the use of appropriate personal protective equipment and awareness of emergency procedures.

Hazard-PPE Relationship

The following diagram illustrates the relationship between the identified hazards and the recommended personal protective equipment.

Caption: Relationship between hazards and recommended personal protective equipment.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water.[4]

-

Skin Contact: Wash off with soap and plenty of water.[4]

-

Ingestion: If swallowed, seek medical assistance.[4]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4]

Section 5: Biological Signaling and Mechanism of Action

Cyproterone acetate acts as an anti-androgen by blocking androgen receptors.[1][16] It also possesses progestational properties.[16] Its mechanism of action involves competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone to their receptors, thereby preventing their biological effects.

Simplified Signaling Pathway Inhibition

The diagram below provides a simplified representation of how Cyproterone acetate interferes with androgen signaling.

Caption: Inhibition of androgen receptor signaling by Cyproterone acetate.

Section 6: Storage and Disposal

Storage: Store in a tightly closed container in a dry and well-ventilated place.[10] Keep refrigerated. Observe manufacturer's recommendations for storing and handling.[9][10]

Disposal: Dispose of this material and its container in accordance with all applicable federal, state, and local regulations.[10]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the original SDS for the most accurate and up-to-date information before handling this chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyproterone acetate - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. kmpharma.in [kmpharma.in]

- 5. Cyproterone Acetate-d3 (Major) | LGC Standards [lgcstandards.com]

- 6. Cyproterone Acetate-d3 (Major) | LGC Standards [lgcstandards.com]

- 7. Cyproterone Acetate-13C2D3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. clearsynth.com [clearsynth.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

- 14. pharmacopoeia.com [pharmacopoeia.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

Deuterium-Labeled Cyproterone Acetate: A Technical Guide for Researchers

Introduction

Deuterium-labeled cyproterone acetate is a critical tool for researchers in pharmacology, drug metabolism, and endocrinology. As a stable isotope-labeled analog of cyproterone acetate (CPA), it serves as an invaluable internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies. The substitution of hydrogen with deuterium atoms can also subtly modify the pharmacokinetic profile of the parent drug, a phenomenon known as the "deuterium effect," which can lead to a longer half-life and altered metabolic pathways. This technical guide provides an in-depth overview of deuterium-labeled cyproterone acetate for research professionals, covering its synthesis, mechanism of action, and detailed experimental protocols for its use in vitro and in vivo.

Physicochemical and Pharmacokinetic Properties

Table 1: Physicochemical and Pharmacokinetic Properties of Cyproterone Acetate

| Property | Value |

| Molecular Formula | C₂₄H₂₉ClO₄ |

| Molar Mass | 416.9 g/mol |

| Mechanism of Action | Androgen receptor antagonist, progestin |

| Bioavailability (oral) | Nearly 100% |

| Protein Binding | ~93% to albumin |

| Metabolism | Hepatic, primarily via CYP3A4 |

| Major Metabolite | 15β-hydroxycyproterone acetate |

| Elimination Half-Life | 1.6 - 4.3 days[1] |

| Excretion | Primarily feces |

Synthesis of Deuterium-Labeled Cyproterone Acetate

A specific, detailed protocol for the synthesis of deuterium-labeled cyproterone acetate is not publicly available. However, a plausible synthetic route can be devised based on established methods for the deuteration of steroidal ketones and the known synthesis of cyproterone acetate. The following is a proposed multi-step synthesis.

2.1. Proposed Synthetic Protocol

This protocol adapts known methods for the deuteration of α,β-unsaturated ketones and the synthesis of cyproterone acetate.

Step 1: Deuteration of a Steroidal Precursor

A suitable steroidal precursor containing a ketone, such as a derivative of 17α-hydroxyprogesterone acetate, can be subjected to deuterium exchange at the α-positions to the carbonyl group.

-

Materials: Steroidal precursor, deuterium oxide (D₂O), a base catalyst (e.g., sodium deuteroxide in D₂O), and an appropriate solvent (e.g., deuterated methanol).

-

Procedure:

-

Dissolve the steroidal precursor in the deuterated solvent.

-

Add the base catalyst and D₂O.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient period to allow for H-D exchange. The reaction progress can be monitored by ¹H NMR or mass spectrometry.

-

Upon completion, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).

-

Extract the deuterated product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the deuterated intermediate.

-

Step 2: Conversion to Deuterated Cyproterone Acetate

The deuterated intermediate would then be carried through the remaining steps of the cyproterone acetate synthesis, which typically involves the introduction of the 6-chloro and 1α,2α-methylene groups. These steps are outlined in various patents and publications on the synthesis of cyproterone acetate. Care must be taken in subsequent steps to avoid any back-exchange of the deuterium atoms.

2.2. Determination of Isotopic Enrichment

The isotopic enrichment of the final product is a critical parameter and can be determined using the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium provides a direct measure of the extent of deuteration.

-

²H NMR: The presence of signals in the deuterium NMR spectrum confirms the incorporation of deuterium and can be used for quantification.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass of the deuterated molecule, and the isotopic distribution will show a shift corresponding to the number of incorporated deuterium atoms.

Mechanism of Action and Signaling Pathway

Cyproterone acetate exerts its primary effects as a competitive antagonist of the androgen receptor (AR). It also possesses progestogenic activity, which contributes to its overall pharmacological profile by suppressing gonadotropin release from the pituitary gland, thereby reducing the production of androgens.

Androgen Receptor Signaling Pathway and Inhibition by Cyproterone Acetate

Caption: Androgen receptor signaling pathway and its inhibition by cyproterone acetate.

Experimental Protocols

4.1. In Vitro Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of deuterium-labeled cyproterone acetate to the androgen receptor.

-

Materials:

-

Rat ventral prostate cytosol (source of androgen receptor)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Deuterium-labeled cyproterone acetate

-

Non-labeled cyproterone acetate (for comparison)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

96-well plates

-

-

Procedure:

-

Prepare serial dilutions of deuterium-labeled CPA and non-labeled CPA.

-

In a 96-well plate, add a fixed concentration of [³H]-R1881 to each well.

-

Add the serially diluted test compounds (deuterated and non-deuterated CPA) to the wells. Include wells for total binding (only [³H]-R1881 and cytosol) and non-specific binding (with a high concentration of non-labeled R1881).

-

Add the rat prostate cytosol preparation to each well.

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Add cold HAP slurry to each well to bind the receptor-ligand complexes.

-

Wash the HAP pellets multiple times with assay buffer to remove unbound radioligand.

-

After the final wash, add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compounds and determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding of [³H]-R1881).

-

Experimental Workflow: Androgen Receptor Binding Assay

Caption: Workflow for an in vitro androgen receptor competitive binding assay.

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of deuterium-labeled CPA on cancer cell lines.

-

Materials:

-

Androgen-sensitive cancer cell line (e.g., LNCaP)

-

Cell culture medium and supplements

-

Deuterium-labeled cyproterone acetate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of deuterium-labeled CPA in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

-

4.3. In Vivo Pharmacokinetic Study in an Animal Model

This protocol outlines a typical pharmacokinetic study in rodents.

-

Materials:

-

Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Deuterium-labeled cyproterone acetate

-

Vehicle for administration (e.g., corn oil)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

-

-

Procedure:

-

Acclimate the animals to the housing conditions.

-

Administer a single dose of deuterium-labeled CPA to the animals via the desired route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose).

-

Process the blood samples to obtain plasma.

-

Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.

-

Analyze the concentration of deuterium-labeled CPA in the plasma samples using a validated LC-MS/MS method, with a non-labeled CPA as an internal standard or vice-versa.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

-

Experimental Workflow: In Vivo Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study in an animal model.

Data Presentation

Quantitative data from the described experiments should be presented in a clear and structured format to allow for easy comparison.

Table 2: Example Data from an In Vitro Androgen Receptor Binding Assay

| Compound | IC₅₀ (nM) |

| Non-labeled Cyproterone Acetate | 7.1 |

| Deuterium-labeled Cyproterone Acetate | To be determined experimentally |

Table 3: Example Comparative Pharmacokinetic Parameters

| Parameter | Non-labeled Cyproterone Acetate | Deuterium-labeled Cyproterone Acetate |

| Cmax (ng/mL) | Value | To be determined experimentally |

| Tmax (h) | Value | To be determined experimentally |

| AUC (ng·h/mL) | Value | To be determined experimentally |

| Half-life (t₁/₂) (h) | Value | To be determined experimentally |

| Clearance (CL/F) (L/h/kg) | Value | To be determined experimentally |

Conclusion

Deuterium-labeled cyproterone acetate is a powerful and versatile tool for researchers. Its use as an internal standard ensures accurate quantification in complex biological matrices, while its application in metabolic and pharmacokinetic studies can provide crucial insights into the disposition of the drug. The potential for altered pharmacokinetic properties due to the deuterium isotope effect also opens up avenues for the development of next-generation therapeutics with improved profiles. The protocols and information provided in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals working with this important research compound.

References

Applications of Cyproterone Acetate-d3 in Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproterone acetate-d3 is the deuterium-labeled analogue of cyproterone acetate, a potent anti-androgen and progestin.[1] In the field of pharmacology, particularly in drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled compounds as internal standards is a gold-standard practice for quantitative bioanalysis. This technical guide provides an in-depth overview of the applications of cyproterone acetate-d3, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of cyproterone acetate in biological matrices.

Cyproterone acetate exerts its pharmacological effects primarily by blocking androgen receptors, thereby inhibiting the actions of androgens like testosterone. This mechanism makes it a therapeutic agent for androgen-dependent conditions.[2] To ensure accurate monitoring of its concentration in patients for therapeutic drug monitoring and pharmacokinetic studies, a reliable analytical method is crucial. Cyproterone acetate-d3 serves as an ideal internal standard for this purpose, as its physicochemical properties are nearly identical to the unlabeled drug, but it is distinguishable by its mass.[1]

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The primary application of cyproterone acetate-d3 is as an internal standard in LC-MS/MS assays designed to quantify cyproterone acetate in biological samples such as plasma and serum. The use of a stable isotope-labeled internal standard is critical for correcting for variability during the analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3][4]

The rationale for using a deuterated internal standard lies in its ability to mimic the behavior of the analyte of interest throughout the entire analytical workflow. Since cyproterone acetate-d3 and cyproterone acetate have virtually identical chemical and physical properties, they will have the same extraction recovery, chromatographic retention time, and ionization efficiency.[5][6] This co-elution and co-behavior allow for the accurate normalization of the analyte's signal to the internal standard's signal, thus minimizing the impact of matrix effects and other sources of error.[5]

Advantages of Using Cyproterone Acetate-d3 as an Internal Standard

| Feature | Advantage |

| Identical Chemical Properties | Co-elutes with the analyte, ensuring that both are subjected to the same matrix effects. |

| Mass Difference | Easily distinguished from the unlabeled analyte by the mass spectrometer. |

| High Purity | Commercially available in high isotopic purity, minimizing the risk of cross-interference. |

| Improved Accuracy and Precision | Corrects for sample loss during preparation and variations in instrument response.[3] |

| Regulatory Acceptance | The use of stable isotope-labeled internal standards is recommended by regulatory agencies for bioanalytical method validation.[5] |

Experimental Protocol: Quantification of Cyproterone Acetate in Human Plasma using LC-MS/MS with Cyproterone Acetate-d3 Internal Standard

The following is a representative experimental protocol for the quantification of cyproterone acetate in human plasma. This protocol is based on established methods for the analysis of cyproterone acetate, incorporating the use of cyproterone acetate-d3 as the internal standard.

Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Cyproterone acetate-d3 in methanol).

-

Vortex mix for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table below |

Quantitative Data and Mass Spectrometric Parameters

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of cyproterone acetate using cyproterone acetate-d3 as an internal standard.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |

| Cyproterone Acetate | 417.2 | 357.2 | 200 |

| Cyproterone Acetate-d3 | 420.2 | 357.2 | 200 |

Note: The specific MRM transition for Cyproterone Acetate-d3 is based on available data and may require optimization.

Visualizations

Signaling Pathway of Cyproterone Acetate

Cyproterone acetate's primary mechanism of action is the competitive antagonism of the androgen receptor (AR). In the absence of an antagonist, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation of the AR into the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and proliferation. Cyproterone acetate blocks this pathway by binding to the AR and preventing its activation by androgens.

Caption: Inhibition of Androgen Receptor Signaling by Cyproterone Acetate.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of cyproterone acetate in a biological sample using cyproterone acetate-d3 as an internal standard.

Caption: A typical bioanalytical workflow for drug quantification.

Logical Relationship: Advantage of Deuterated Internal Standard

This diagram illustrates the logical advantage of using a deuterated internal standard like cyproterone acetate-d3 compared to a non-isotopically labeled structural analog internal standard.

Caption: Comparison of deuterated vs. analog internal standards.

Conclusion

Cyproterone acetate-d3 is an indispensable tool for researchers and drug development professionals working with cyproterone acetate. Its primary application as an internal standard in LC-MS/MS bioanalysis ensures the generation of accurate and precise pharmacokinetic and therapeutic drug monitoring data. The use of a stable isotope-labeled internal standard like cyproterone acetate-d3 is a hallmark of a robust and reliable bioanalytical method, contributing to the overall quality and integrity of non-clinical and clinical studies. This technical guide has provided a comprehensive overview of its applications, a detailed experimental protocol, and visualizations to aid in the understanding of its use and the underlying pharmacological principles.

References

- 1. veeprho.com [veeprho.com]

- 2. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. scispace.com [scispace.com]

The Gold Standard in Bioanalysis: A Technical Guide to Cyproterone Acetate-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Cyproterone Acetate-d3 (CPA-d3) in advancing the accuracy and reliability of pharmacokinetic (PK) studies of Cyproterone Acetate (CPA), a synthetic steroidal antiandrogen and progestin. While the primary application of CPA-d3 is as a stable isotope-labeled internal standard in bioanalytical methods, this function is critical for obtaining high-quality data essential for drug development and clinical research. This guide will delve into the rationale behind using deuterated standards, provide a detailed experimental protocol for a typical pharmacokinetic study involving CPA, and present key pharmacokinetic parameters of CPA from published literature.

The Rationale for Using Cyproterone Acetate-d3 as an Internal Standard

In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and analysis. A stable isotope-labeled internal standard, such as CPA-d3, is considered the "gold standard" for several reasons:

-

Similar Physicochemical Properties: CPA-d3 has nearly identical chemical and physical properties to the unlabeled analyte (CPA). This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively tracking and compensating for any analyte loss or variability at each step.

-

Co-elution with the Analyte: Due to its similar properties, CPA-d3 co-elutes with CPA during liquid chromatography. This is advantageous as it ensures that both the analyte and the internal standard experience the same matrix effects, which can suppress or enhance the ionization process in the mass spectrometer.

-

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the deuterium labeling gives CPA-d3 a different mass than CPA. This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification of the analyte based on the ratio of their respective signals.

-

Minimizing Imprecision: The use of a deuterated internal standard significantly minimizes imprecision in measurements that could arise from variations in sample extraction efficiency, injection volume, and instrument response.[1] Regulatory agencies recommend the use of stable isotope-labeled internal standards for reliable determination of drugs in biological matrices.[2]

Pharmacokinetic Profile of Cyproterone Acetate

Understanding the pharmacokinetic profile of CPA is essential for designing and interpreting studies that utilize CPA-d3 for its quantification.

Table 1: Summary of Pharmacokinetic Parameters of Cyproterone Acetate (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | 68–100% | [3][4] |

| Time to Maximum Concentration (Tmax) | 1–4 hours | [5] |

| Protein Binding (primarily to albumin) | 93% | [3][4] |

| Elimination Half-life (t1/2) | 1.6–4.3 days | [3][4] |

| Metabolism | Primarily hepatic via CYP3A4 | [2][3][4] |

| Major Metabolite | 15β-hydroxycyproterone acetate (15β-OH-CPA) | [3][4] |

| Excretion | ~70% in feces, ~30% in urine | [3][4] |

Experimental Protocol: Quantification of Cyproterone Acetate in Human Plasma using LC-MS/MS with Cyproterone Acetate-d3 as an Internal Standard

This section outlines a typical experimental protocol for a pharmacokinetic study of CPA, employing CPA-d3 as the internal standard.

Study Design and Sample Collection

A typical clinical pharmacokinetic study would involve the administration of a single oral dose of CPA to healthy volunteers.[4] Blood samples are collected at predetermined time points to characterize the drug's absorption, distribution, metabolism, and excretion.

-

Blood Sampling Schedule: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose (0 h) and at multiple time points post-dose, such as 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours.

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Thaw frozen plasma samples at room temperature. Aliquot a specific volume (e.g., 200 µL) of each plasma sample, calibration standard, and quality control sample into a clean microcentrifuge tube.

-

Addition of Internal Standard: Add a small volume (e.g., 20 µL) of a working solution of Cyproterone Acetate-d3 (in a solvent like methanol) to each tube. The concentration of the IS should be consistent across all samples.

-

Extraction: Add an appropriate organic extraction solvent (e.g., 1 mL of a mixture of methyl tert-butyl ether and hexane). Vortex the tubes vigorously for a set time (e.g., 5 minutes) to ensure thorough mixing and extraction of the analyte and internal standard.

-

Centrifugation: Centrifuge the tubes (e.g., at 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the organic supernatant to a new set of tubes and evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. Vortex briefly to ensure complete dissolution.

-

Transfer: Transfer the reconstituted samples to autosampler vials for injection into the LC-MS/MS system.

Caption: Workflow for Plasma Sample Preparation.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of CPA and its internal standard.

-

Column: A reversed-phase C18 column is typically employed.[1]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Flow Rate: A suitable flow rate is maintained (e.g., 0.5 mL/min).

-

Injection Volume: A small volume of the reconstituted sample (e.g., 5 µL) is injected.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is often used for CPA.[6]

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both CPA and CPA-d3. This provides high selectivity and sensitivity.

-

CPA Transition: For example, m/z 417.2 -> 357.2

-

CPA-d3 Transition: For example, m/z 420.2 -> 360.2

-

-

Data Analysis and Pharmacokinetic Parameter Calculation

-

Quantification: The concentration of CPA in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

Cmax (Maximum Concentration): The peak plasma concentration of the drug.

-

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

-

t1/2 (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

Metabolism of Cyproterone Acetate

CPA is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[2][3] The major metabolic pathway is hydroxylation, leading to the formation of 15β-hydroxycyproterone acetate (15β-OH-CPA), which is also pharmacologically active.[3]

Caption: Metabolic Pathway of Cyproterone Acetate.

Conclusion

The use of Cyproterone Acetate-d3 as an internal standard is indispensable for the accurate and precise quantification of Cyproterone Acetate in biological matrices for pharmacokinetic studies. Its properties ensure the reliability of the bioanalytical data, which is fundamental for understanding the ADME profile of the drug, establishing bioequivalence, and supporting clinical decision-making. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and scientists involved in the development and analysis of Cyproterone Acetate.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cyproterone Acetate-d3 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Cyproterone acetate-d3 in metabolic research. While primarily utilized as a stable isotope-labeled internal standard, its role is critical for the accurate quantification of Cyproterone acetate (CPA), a compound with significant metabolic implications. This guide will delve into the metabolic effects of CPA, detailed experimental protocols for its quantification using its deuterated analog, and the signaling pathways it influences.

Introduction to Cyproterone Acetate and its Deuterated Analog

Cyproterone acetate (CPA) is a synthetic steroidal anti-androgen and progestin used in the treatment of various androgen-dependent conditions.[1][2] Its mechanism of action involves blocking androgen receptors and suppressing gonadotropin release, leading to reduced testosterone levels.[1] Understanding the pharmacokinetics and metabolic effects of CPA is crucial for optimizing its therapeutic use and mitigating potential side effects.